molecular formula C2HBr2ClO2 B037062 Dibromochloroacetic acid CAS No. 5278-95-5

Dibromochloroacetic acid

Cat. No.: B037062
CAS No.: 5278-95-5
M. Wt: 252.29 g/mol
InChI Key: UCZDDMGNCJJAHK-UHFFFAOYSA-N
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Description

Dibromochloroacetic acid, also known as chlorodibromoacetic acid, is a member of the haloacetic acids family. These compounds are typically formed as byproducts during the chlorination of drinking water. This compound is recognized for its potential environmental and health impacts, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

Dibromochloroacetic acid, also known as Chlorodibromoacetic acid, is a type of haloacetic acid (HAA) that is often found as a byproduct in chlorinated water . The primary cellular target molecule for the monohaloacetic acids (monoHAAs), a class to which this compound belongs, is glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key enzyme in the glycolytic pathway, catalyzing the sixth step of glycolysis.

Mode of Action

It is known that monohaas, including this compound, inhibit gapdh . This inhibition leads to pyruvate starvation and mitochondrial stress .

Biochemical Pathways

The inhibition of GAPDH by this compound affects the glycolytic pathway. Glycolysis is a crucial metabolic pathway that breaks down glucose to produce energy in the form of ATP. By inhibiting GAPDH, this compound disrupts this pathway, leading to a decrease in energy production and an increase in mitochondrial stress .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic rate .

Result of Action

The inhibition of GAPDH by this compound leads to a disruption in the glycolytic pathway, resulting in decreased energy production and increased mitochondrial stress . This can have various downstream effects, potentially leading to cell death or other cellular dysfunctions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as other HAAs or contaminants in water, could potentially interact with this compound and affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromochloroacetic acid can be synthesized through the halogenation of acetic acid derivatives. The process involves the substitution of hydrogen atoms in acetic acid with bromine and chlorine atoms. This reaction typically requires the presence of a halogenating agent such as bromine or chlorine gas under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the chlorination of water. The reaction conditions are carefully monitored to ensure the formation of the desired compound while minimizing the production of other byproducts .

Chemical Reactions Analysis

Types of Reactions: Dibromochloroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibromochloroacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Monochloroacetic acid
  • Dichloroacetic acid
  • Trichloroacetic acid
  • Monobromoacetic acid
  • Dibromoacetic acid
  • Bromochloroacetic acid
  • Bromodichloroacetic acid
  • Tribromoacetic acid

Comparison: Dibromochloroacetic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. Compared to other haloacetic acids, it exhibits different reactivity patterns and biological effects. For instance, its dual halogenation makes it more reactive in substitution reactions compared to monochloroacetic acid or dichloroacetic acid .

Properties

IUPAC Name

2,2-dibromo-2-chloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZDDMGNCJJAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3031151
Record name Dibromochloroacetic acid
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Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.
Record name DIBROMOCHLOROACETIC ACID
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CAS No.

5278-95-5
Record name Dibromochloroacetic acid
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Record name Dibromochloroacetic acid
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Record name Dibromochloroacetic acid
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Record name Dibromochloroacetic acid
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Record name DIBROMOCHLOROACETIC ACID
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Record name DIBROMOCHLOROACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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